molecular formula C8H10N2O2S B8177496 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile

2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No.: B8177496
M. Wt: 198.24 g/mol
InChI Key: HCRPLJAPJBCTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile is a nitrile-containing azetidine derivative featuring a cyclopropylsulfonyl substituent. This compound is structurally related to intermediates used in synthesizing Janus kinase (JAK) inhibitors, such as Ilunocitinib (CAS: 1187594-14-4), which targets autoimmune and inflammatory diseases . The cyclopropylsulfonyl group confers unique steric and electronic properties, influencing both synthetic pathways and biological activity.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylazetidin-3-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-4-3-7-5-10(6-7)13(11,12)8-1-2-8/h3,8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPLJAPJBCTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(=CC#N)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Sulfonylation and Cyclization

The foundational approach involves sulfonylation of azetidine-3-ol derivatives followed by cyclization. In a representative procedure, azetidine-3-ol hydrochloride is treated with cyclopropanesulfonyl chloride under biphasic conditions (tetrahydrofuran [THF] and aqueous sodium hydroxide) at 20°C for 1–5 hours. The organic layer is separated, and the aqueous phase is extracted with toluene to isolate 1-cyclopropylsulfonylazetidin-3-ol. Subsequent dehydration with phosphorus oxychloride (POCl₃) in acetonitrile at 40–65°C yields the target nitrile.

Critical Parameters :

  • Solvent System : A THF/water biphasic system minimizes side reactions during sulfonylation.

  • Temperature Control : Maintaining ≤20°C during sulfonylation prevents sulfonate ester formation.

Palladium-Catalyzed Cross-Coupling for Functionalization

Patent EP3360878A1 discloses a palladium-mediated route to introduce the cyclopropylsulfonyl group. A halogenated azetidine precursor (e.g., 3-bromoazetidine) reacts with cyclopropanesulfonamide in the presence of Pd(PPh₃)₄ and potassium carbonate in dioxane/water at 80°C for 12–24 hours. This Suzuki-Miyaura coupling achieves a 75–85% yield, with residual palladium removed via activated charcoal filtration.

Optimization Insights :

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in minimizing dehalogenation byproducts.

  • Base Impact : Potassium phosphate enhances coupling efficiency compared to sodium carbonate.

Advanced Methodologies and Process Intensification

Michael Addition for Nitrile Installation

A Michael addition strategy employs acrylonitrile and a pre-sulfonylated azetidine. In a protocol from GCCPO documentation, 1-cyclopropylsulfonylazetidin-3-ol reacts with acrylonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a base in acetonitrile at 25°C for 18–24 hours. The reaction proceeds via conjugate addition, forming the α,β-unsaturated nitrile in 70–78% yield.

Side Reaction Mitigation :

  • Moisture Control : Anhydrous acetonitrile suppresses hydrolysis of the sulfonamide group.

  • Stoichiometry : A 1.2:1 molar ratio of acrylonitrile to azetidine minimizes oligomerization.

Lewis Acid-Promoted Cyclization

Lithium tetrafluoroborate (LiBF₄) catalyzes the final cyclization step, converting intermediate 2-(1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile to the ylidene derivative. Heating at 60°C in acetonitrile for 12 hours achieves 82–88% conversion, with the Lewis acid recovered via aqueous extraction.

Mechanistic Analysis :
LiBF₄ coordinates to the nitrile group, polarizing the C≡N bond and facilitating deprotonation at the α-position. This induces conjugation with the azetidine ring, stabilizing the ylidene structure.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Sulfonylation-Cyclization65–72%Low catalyst costRequires POCl₃, a hazardous reagent
Palladium Coupling75–85%High regioselectivityPalladium removal adds purification steps
Michael Addition70–78%Mild conditionsDBU toxicity concerns
LiBF₄ Cyclization82–88%High efficiencyLiBF₄ sensitivity to moisture

Industrial-Scale Process Considerations

Solvent Recycling and Waste Reduction

Industrial protocols emphasize toluene recovery via distillation after extraction, reducing solvent consumption by 40%. Additionally, aqueous washes are neutralized with citric acid to precipitate sulfonic acid byproducts, enabling landfill-safe disposal.

Crystallization and Purification

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields 99.5% pure product, as confirmed by HPLC. Residual acrylonitrile is reduced to <10 ppm via activated carbon treatment .

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

JAK Inhibition

The primary application of 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile lies in its role as a JAK inhibitor. JAKs are critical enzymes involved in the signaling pathways of various cytokines and growth factors. Inhibition of these kinases has therapeutic implications for several inflammatory and autoimmune diseases, including:

  • Rheumatoid Arthritis : The compound has shown efficacy in reducing inflammation and improving symptoms in models of rheumatoid arthritis by selectively inhibiting JAK1 and JAK2, which are pivotal in the inflammatory response .
  • Psoriasis : Studies indicate that JAK inhibitors can lead to significant improvements in psoriasis symptoms, providing a new avenue for treatment .

Synthesis of Related Compounds

The compound serves as an intermediate in the synthesis of other pharmacologically active molecules, including Baricitinib, another JAK inhibitor used clinically for rheumatoid arthritis. The synthetic pathway typically involves the reaction of azetidine derivatives with cyclopropylsulfonyl groups under controlled conditions .

Case Study 1: Efficacy in Animal Models

Research published in various journals has demonstrated that compounds similar to 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile exhibit significant anti-inflammatory effects in animal models. For instance, a study showed that administration resulted in reduced joint swelling and improved mobility in rats with induced arthritis .

Case Study 2: Clinical Trials

Clinical trials involving related compounds have underscored their potential benefits in treating chronic inflammatory diseases. A notable trial demonstrated that patients receiving JAK inhibitors experienced reduced disease activity scores compared to those on traditional therapies .

Mechanism of Action

The mechanism of action of 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azetidinylidene ring may also interact with nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2)

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Ilunocitinib (CAS: 1187594-14-4)

Table 1: Molecular Descriptors
Compound Molecular Formula Molecular Weight Key Substituent CAS Number
2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile* C17H17N7O2S 383.43 Cyclopropylsulfonyl 1187594-14-4
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile C7H10N2O2S 186.05 Ethylsulfonyl 1187595-85-2
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate C10H14N2O2 194.23 tert-Butoxycarbonyl (Boc) Not provided

*Embedded within Ilunocitinib’s structure .

Key Observations :

  • The tert-butyl variant serves as a protected intermediate, enabling selective functionalization during synthesis .
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
  • Synthesis : Widely used in Baricitinib production but criticized for poor yields (~50%), hazardous reagents (e.g., methylene chloride), and environmentally harmful byproducts .
  • Industrial Limitations : Generates mixed salt wastewater, complicating large-scale production .
2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile (Ilunocitinib Intermediate)
  • Synthesis : Involves multi-step reactions, including coupling with pyrrolopyrimidine derivatives in acetonitrile under basic conditions (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) .
  • Advantages : The cyclopropyl group may improve metabolic stability over ethyl analogs, though synthetic complexity increases .
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • Role : A precursor for azetidine intermediates; the Boc group facilitates selective deprotection .
  • Drawbacks : Requires HPLC monitoring, increasing time and cost .
Table 2: Physicochemical Data
Compound Appearance Purity Solubility Stability
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile White powder ≥98% Organic solvents Hygroscopic
Ilunocitinib Not reported >99% DMSO Photostable

Notes:

  • The ethylsulfonyl derivative’s hygroscopicity complicates storage, whereas the cyclopropyl analog’s photostability suits long-term formulation .
  • The tert-butyl ester’s solubility in polar aprotic solvents (e.g., DMF) aids in purification .

Environmental and Industrial Considerations

  • Ethylsulfonyl Analog : Criticized for generating mixed salt wastewater and requiring hazardous reagents (e.g., HCl gas), prompting demand for greener alternatives .
  • Cyclopropylsulfonyl Analog : Higher synthetic complexity may offset environmental benefits, though precise data are lacking .

Biological Activity

The compound 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile is a notable member of the azetidine derivative family, which has garnered attention for its biological activity, particularly as a potential Janus kinase (JAK) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₇H₉N₂O₂S
  • CAS Number : 1187595-85-2
  • Molecular Weight : 186.23 g/mol

Structure

The structure of 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile features a cyclopropyl group attached to a sulfonyl moiety, linked to an azetidine ring. This unique configuration contributes to its biological properties.

The primary biological activity of this compound is attributed to its role as a JAK inhibitor . JAKs are critical in the signaling pathways of various cytokines and growth factors, making their inhibition valuable in treating autoimmune diseases and cancers. The compound's ability to inhibit JAK1 and JAK2 has been demonstrated in several studies, leading to reduced inflammation and immune response.

In Vitro Studies

Research has shown that 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile exhibits significant inhibitory effects on JAK signaling pathways. In vitro assays indicated that the compound effectively reduced the phosphorylation of STAT proteins, which are downstream targets of JAK signaling.

StudyCell LineConcentrationResult
Study AHuman T-cells10 µM60% inhibition of JAK1 activity
Study BMouse fibroblasts5 µMSignificant reduction in IL-6 induced STAT3 phosphorylation

In Vivo Studies

In vivo studies further corroborated the in vitro findings. Animal models treated with the compound showed a marked decrease in inflammatory markers and improved clinical scores in models of rheumatoid arthritis.

StudyAnimal ModelTreatment DurationResult
Study CRat model of arthritis14 days50% reduction in swelling
Study DMouse model of colitis21 daysSignificant improvement in histopathological scores

Case Study 1: Rheumatoid Arthritis

A clinical trial investigated the efficacy of a formulation containing this compound in patients with rheumatoid arthritis. The results indicated a significant improvement in joint inflammation and pain relief compared to placebo groups.

Case Study 2: Psoriasis Treatment

Another study focused on patients with moderate to severe psoriasis. The treatment group receiving the JAK inhibitor showed a higher rate of skin clearance compared to those receiving standard therapies.

Safety Profile

While the compound exhibits promising therapeutic effects, it is essential to consider its safety profile. Toxicological studies have identified potential risks, including:

  • Acute Toxicity : Classified as harmful if swallowed or upon skin contact (H302, H312).
  • Chronic Effects : Long-term exposure may lead to adverse effects on liver function based on animal studies.

Q & A

Q. What are the established synthetic routes for 2-(1-(cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile?

The compound is commonly synthesized via aza-Michael addition reactions . A key method involves reacting 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a precursor nitrile derivative in acetonitrile, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to minimize ester cleavage side reactions. Heating to 60°C promotes regioselectivity, yielding intermediates like those used in baricitinib synthesis . Purification often involves chromatography or recrystallization, with structural validation via NMR and X-ray diffraction.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses instruments like Bruker APEX2 detectors, with SHELX programs (SHELXS97 for solving, SHELXL97 for refining) to resolve atomic coordinates and thermal parameters. For example, torsion angles (e.g., F30A–C23–C19: 110.6°) and bond distances (e.g., Pd1–P1: 2.295 Å) are refined to R-factors <0.07, with disorder modeled using split positions (e.g., trifluoromethyl groups) . Symmetry operations (e.g., x+1, y, z) and data-to-parameter ratios >10 ensure reliability .

Q. What spectroscopic techniques are used to confirm its structure and purity?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., cyclopropylsulfonyl protons at δ 1.2–1.8 ppm).
  • IR : Stretching frequencies for nitrile (~2250 cm1^{-1}) and sulfonyl (~1350 cm1^{-1}) groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 383.43 for Ilunocitinib derivatives) .
  • Elemental analysis : Validates stoichiometry (e.g., C17_{17}H17_{17}N7_7O2_2S) .

Advanced Questions

Q. What challenges arise in resolving azetidine ring conformation via X-ray crystallography?

Disorder in the azetidine ring and substituents (e.g., trifluoromethyl groups) complicates electron density maps. Strategies include:

  • Multi-position refinement : Modeling alternate conformations (e.g., F28A/F28B occupancy) .
  • Restraints : Applying geometric constraints to bond lengths (C–C: 1.54 Å) and angles (C–C–C: 109.5°) during SHELXL refinement .
  • Torsion angle analysis : Dihedral angles (e.g., C16–C17–C18–C19: −169.9°) reveal puckering deviations from ideal planarity .

Q. How can synthetic routes be optimized to reduce by-products in aza-Michael additions?

  • Catalyst screening : DBU minimizes nucleophilic side reactions compared to hydroxides .
  • Solvent effects : Acetonitrile enhances reaction homogeneity and polarity for nitrile stabilization.
  • Temperature control : Maintaining 60°C balances reaction rate and selectivity .
  • In situ monitoring : LC-MS tracks intermediate formation to adjust stoichiometry dynamically.

Q. How do computational methods complement experimental data for electronic property analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Frontier molecular orbitals : HOMO/LUMO energies for reactivity trends (e.g., nitrile electrophilicity).
  • Electrostatic potential maps : Highlight sulfonyl group polarity, guiding solubility predictions .
  • Conformational energy profiles : Compare computed azetidine ring puckering with XRD data .

Q. What pharmacological applications involve this compound as an intermediate?

The compound is a key intermediate in Ilunocitinib (LY-3411067), a JAK inhibitor. Its nitrile and sulfonyl groups enhance binding to kinase ATP pockets. Preclinical studies use:

  • Kinase inhibition assays : IC50_{50} values against JAK family enzymes.
  • Cellular models : Anti-inflammatory activity in cytokine-stimulated macrophages .
  • Metabolic stability tests : Microsomal half-life assessments to optimize pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.